1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride
Overview
Description
1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride is a chemical compound that features a thiazole ring attached to a piperazin-2-one moiety
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in the regulation of mood, sleep, and other functions in the body.
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it might interact with its targets (dopamine and serotonin receptors) and cause changes in their activity .
Biochemical Pathways
Given its potential interaction with dopamine and serotonin receptors, it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation, sleep, and other physiological processes .
Result of Action
Based on the activity of structurally similar compounds, it can be inferred that it might influence the activity of dopamine and serotonin receptors, thereby affecting mood, sleep, and other physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride typically involves the reaction of 1,3-thiazole with a suitable methylating agent to introduce the methyl group, followed by the formation of the piperazin-2-one ring. Common reagents used in these reactions include methyl iodide and piperazine. The reaction conditions often require heating and the use of a strong base to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating various diseases, such as cancer and inflammatory disorders.
Industry: It can be utilized in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride can be compared to other thiazole derivatives and piperazine derivatives. Similar compounds include thiamine (vitamin B1) derivatives and various thiazolyl-1,2,3-triazolyl-alcohol derivatives. These compounds share structural similarities but may differ in their biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)piperazin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS.2ClH/c12-8-4-9-1-2-11(8)5-7-3-10-6-13-7;;/h3,6,9H,1-2,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDUMXFNKWJXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CN=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.